Product packaging for Methyl 1-acetyl-1H-indole-6-carboxylate(Cat. No.:CAS No. 126759-62-4)

Methyl 1-acetyl-1H-indole-6-carboxylate

Cat. No.: B143994
CAS No.: 126759-62-4
M. Wt: 217.22 g/mol
InChI Key: GGOQZKUQPXTQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-acetyl-1H-indole-6-carboxylate is a functionalized indole derivative offered as a key chemical building block for research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds and pharmaceuticals . This specific molecule features a methyl ester group at the 6-position and an acetyl group protecting the indole nitrogen (N-1). The N-acetyl group is a common protecting strategy in organic synthesis that can modulate the electronic properties of the ring and prevent unwanted reactions at the nitrogen during multi-step synthesis . Researchers utilize this compound and similar indole-based intermediates in the exploration of new therapeutic agents, with indole derivatives being investigated for applications including antimicrobial , anticancer, and anti-inflammatory activities. As a versatile synthetic intermediate, it serves as a precursor for the construction of more complex molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B143994 Methyl 1-acetyl-1H-indole-6-carboxylate CAS No. 126759-62-4

Properties

CAS No.

126759-62-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-acetylindole-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3

InChI Key

GGOQZKUQPXTQKN-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the indole ring significantly influence physicochemical and reactivity profiles. Key comparisons include:

Table 1: Substituent and Molecular Data
Compound Name Molecular Formula Molecular Weight Substituents Key Synthesis Steps
Methyl 1-acetyl-1H-indole-6-carboxylate* C₁₂H₁₁NO₃ 217.22 1-Acetyl, 6-COOCH₃ Acetylation of indole-N, esterification (inferred)
Methyl 1-methyl-1H-indole-6-carboxylate C₁₁H₁₁NO₂ 189.21 1-Methyl, 6-COOCH₃ Alkylation with methyl halide
Methyl 5-chloro-1H-indole-6-carboxylate C₁₀H₈ClNO₂ 209.63 5-Chloro, 6-COOCH₃ Chlorination, ester hydrolysis
Methyl 1-isopropyl-1H-indole-6-carboxylate C₁₃H₁₅NO₂ 217.26 1-Isopropyl, 6-COOCH₃ Alkylation with isopropyl group

*Calculated molecular weight based on structural analogy.

  • Chloro substituents (as in Methyl 5-chloro-1H-indole-6-carboxylate) further deactivate the ring, directing reactions to specific positions .
  • Steric Effects :

    • Bulky groups like isopropyl (Methyl 1-isopropyl-1H-indole-6-carboxylate) may hinder access to the indole nitrogen in reactions or biological interactions compared to acetyl .

Functional Group Comparisons

Table 2: Functional Group Impact
Compound Name Functional Groups Key Properties
This compound Ester (6-COOCH₃), acetyl (1-NHCOCH₃) Enhanced solubility in organic solvents; acetyl may act as a protecting group
1-Methyl-1H-indole-6-carboxylic acid Carboxylic acid (6-COOH), methyl (1-CH₃) Higher polarity; prone to salt formation
1-Methyl-1H-indole-6-carbaldehyde Aldehyde (6-CHO), methyl (1-CH₃) Reactive aldehyde group for condensation reactions
  • Ester vs. Carboxylic Acid :
    • The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative, which is more polar and acidic (pKa ~4-5) .

Heterocyclic Ring Modifications

Indole vs. Indazole Derivatives

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